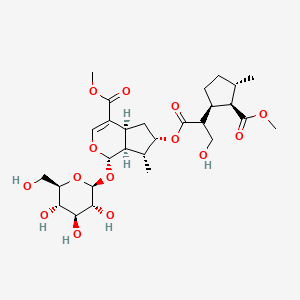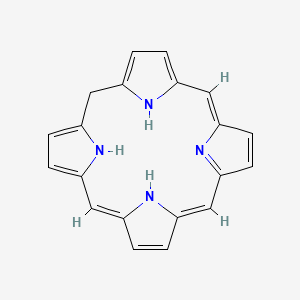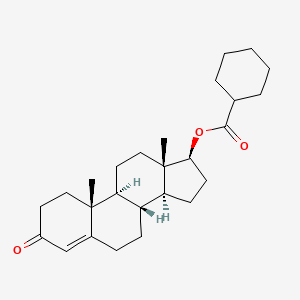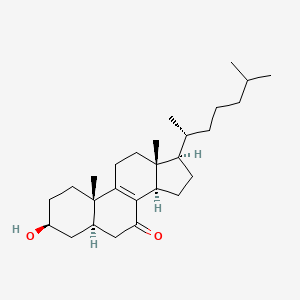![molecular formula C50H95NO8 B1259372 beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine](/img/structure/B1259372.png)
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Glucosylceramide (D18:1/26:1(17Z)), also known as C26:1 glccer or glccer(D18:1/26:1(17Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:1(17Z)) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:1(17Z)) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Specificity and Inhibitory Studies
- Specificity of Glucosylceramide Beta-Glucosidase: Glucosylceramide beta-glucosidase exhibits specificity towards structurally modified glucosylceramides, where glucosyl-N-acetyl-sphingosines are better substrates than corresponding glucosylceramides. This specificity highlights the importance of the lipophilic aglycon moiety in enzyme-substrate interactions (Sarmientos, Schwarzmann, & Sandhoff, 1986).
- Inhibition of Human Acid Beta-Glucosidase: Various synthetic sphingosines, including N-alkyl-glucosylamines, serve as inhibitors for human acid beta-glucosidase. These findings are vital for understanding the active site and enzymatic mechanisms, possibly aiding in therapeutic applications (Greenberg, Merrill, Liotta, & Grabowski, 1990).
Biosynthetic Pathways and Metabolism
- Synthetic Pathway of Glucosylsphingosine: Glucosylsphingosine synthesis in cultured fibroblasts involves not only glucosylation of sphingosine but also deacylation of glucosylceramide. This dual pathway suggests complex regulation and potential therapeutic targets for disorders involving sphingolipid metabolism (Yamaguchi, Sasagasako, Goto, & Kobayashi, 1994).
Implications in Disease States
- Role in Gaucher's Disease: Glucosylsphingosine accumulation in Gaucher's disease illustrates the disruption in normal sphingolipid metabolism, providing insight into the molecular pathology of lysosomal storage diseases (Oshima, 1976).
Synthetic Analogs and Models
- Synthesis of Analog Compounds: The synthesis of N-hexyl-O-glucosyl sphingosine, an inhibitor of glucosyl ceramide-glucosidase, demonstrates how synthetic analogs can be used to study enzyme activity and potentially model diseases like Gaucher's disease (Erickson & Radin, 1973).
Diagnostic and Analytical Techniques
- Fluorescent Substrate Synthesis: The creation of a fluorescent derivative of glucosyl ceramide aids in the sensitive determination of glucocerebrosidase activity, which is crucial for diagnosing lysosomal storage disorders (Dinur, Grabowski, Desnick, & Gatt, 1984).
Eigenschaften
Produktname |
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine |
|---|---|
Molekularformel |
C50H95NO8 |
Molekulargewicht |
838.3 g/mol |
IUPAC-Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C50H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,43-45,47-50,52-53,55-57H,3-16,19-36,38,40-42H2,1-2H3,(H,51,54)/b18-17-,39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1 |
InChI-Schlüssel |
LVROXDRMMJVBGH-WLPLOMEJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Insoluble |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)

![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
![1-S-[(1Z)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1259306.png)

![(8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259308.png)


